molecular formula C18H20N8O3S B4766791 Ethyl 4-amino-2-[({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]pyrimidine-5-carboxylate

Ethyl 4-amino-2-[({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]pyrimidine-5-carboxylate

Cat. No.: B4766791
M. Wt: 428.5 g/mol
InChI Key: FMFGOZRWHQCMTO-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-[({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]pyrimidine-5-carboxylate (CAS: 700862-36-8) is a structurally complex pyrimidine-carboxylate derivative. Its molecular formula is C₁₇H₁₈N₈O₂S, with a molecular weight of 398.4 g/mol . The compound features a pyrimidine core substituted with an ethyl carboxylate group, a thioether linkage to a triazine ring, and a 4-methoxyaniline moiety. Key physicochemical properties include:

  • XLogP3: 2.6 (moderate lipophilicity)
  • Hydrogen bond donors/acceptors: 3/11
  • Topological polar surface area (TPSA): 180 Ų (indicative of high polarity) .

This compound belongs to a class of hybrid molecules designed to exploit the pharmacological versatility of pyrimidine and triazine scaffolds, which are known for roles in antiviral, anticancer, and enzyme inhibition applications .

Properties

IUPAC Name

ethyl 4-amino-2-[[4-amino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]methylsulfanyl]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N8O3S/c1-3-29-15(27)12-8-21-18(25-14(12)19)30-9-13-23-16(20)26-17(24-13)22-10-4-6-11(28-2)7-5-10/h4-8H,3,9H2,1-2H3,(H2,19,21,25)(H3,20,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFGOZRWHQCMTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)SCC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-2-[({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazine-2-thiol with ethyl 4-amino-2-chloropyrimidine-5-carboxylate under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-[({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the amino and methoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to ethyl 4-amino-2-[({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]pyrimidine-5-carboxylate. For instance, derivatives with similar structures have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research indicates that derivatives exhibit significant antibacterial effects against strains like E. coli and S. aureus, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL . This suggests potential applications in treating bacterial infections.

Anti-inflammatory Effects

In addition to its antimicrobial properties, related compounds have demonstrated anti-inflammatory effects. Studies using animal models have shown that these compounds can reduce inflammation markers effectively, indicating their potential use in treating inflammatory diseases .

Herbicidal Activity

This compound has been evaluated for herbicidal properties. Compounds with similar structures have shown efficacy in controlling weed growth without adversely affecting crop yield . This positions the compound as a candidate for development into environmentally friendly herbicides.

Synthesis and Biological Evaluation

A series of studies have synthesized various derivatives of the compound and evaluated their biological activities. For instance, derivatives were synthesized through multi-step reactions involving thiazole and triazine chemistry. The resulting compounds were subjected to biological assays revealing promising anticancer and antimicrobial activities .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of these compounds to specific biological targets such as COX enzymes involved in inflammation pathways. Such studies help elucidate the mechanisms by which these compounds exert their pharmacological effects .

Mechanism of Action

The mechanism of action of Ethyl 4-amino-2-[({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

A comparative analysis of structurally related pyrimidine derivatives is provided below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Reference
Target Compound (Ethyl 4-amino-2-[({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]pyrimidine-5-carboxylate) C₁₇H₁₈N₈O₂S 398.4 Triazine-thioether, 4-methoxyaniline Not explicitly reported (structural analog of NNRTIs*)
Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate C₁₅H₁₇N₃O₂ 271.31 Methylphenylamino, methyl group Intermediate for kinase inhibitors
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate C₂₇H₂₇N₃O₆S 521.59 Thiazolo-pyrimidine, trimethoxybenzylidene Anticancer (in vitro studies)
Trisubstituted pyrimidine amide derivatives (e.g., Compound 6c) Variable ~300–400 Amide, halogenated aryl groups CCR4 antagonists (IC₅₀: 0.064–0.078 μM)

*NNRTIs: Non-nucleoside reverse transcriptase inhibitors.

Functional and Pharmacological Comparisons

In contrast, trisubstituted pyrimidine amides (e.g., Compound 6c) prioritize amide and halogenated aryl groups for CCR4 antagonism, achieving sub-micromolar IC₅₀ values .

Thiazolo-Pyrimidine Derivatives :

  • Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate exhibits a fused thiazole ring, conferring rigidity and improved pharmacokinetic properties. Its anticancer activity is attributed to intercalation with DNA or inhibition of topoisomerases .

Simpler Pyrimidine Esters: Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate (MW: 271.31) lacks the triazine component, reducing steric bulk and hydrogen-bonding capacity. This simplicity makes it a versatile intermediate but limits target specificity .

Key Research Findings

  • Antiviral Potential: Pyrimidine-triazine hybrids (e.g., compound XVI in ) show potent anti-HIV activity by inhibiting reverse transcriptase. The target compound’s triazine moiety may similarly disrupt viral replication .
  • Anticancer Activity : Thiazolo-pyrimidine derivatives (e.g., ) demonstrate cytotoxicity via apoptosis induction, suggesting the target compound’s thioether linkage could be optimized for tumor selectivity .
  • Enzyme Inhibition : CCR4 antagonists () highlight the importance of substituent positioning on pyrimidine rings for chemokine receptor binding, a design principle applicable to the target compound .

Biological Activity

Ethyl 4-amino-2-[({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]pyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, including its cytotoxicity, anti-cancer properties, and other pharmacological profiles based on existing research.

Chemical Structure and Properties

The compound features a pyrimidine backbone with various functional groups that contribute to its biological activity. The presence of an amino group and a methoxyphenyl moiety are particularly noteworthy as they may enhance the compound's interaction with biological targets.

Biological Activity Overview

Research has indicated that derivatives of pyrimidines and triazines often display significant biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific focus on this compound suggests it may exhibit similar effects.

Cytotoxicity and Anti-Cancer Activity

Cytotoxic assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. For instance, studies on related thienopyrimidine compounds have shown promising results against MCF-7 (breast cancer) and MDA-MB-231 cell lines. These studies typically utilize the MTT assay to determine IC50 values, which indicate the concentration required to inhibit cell viability by 50%.

CompoundCell LineIC50 (μM)
Ethyl 4-amino...MCF-7TBD
Ethyl 4-amino...MDA-MB-231TBD
Thienopyrimidine derivativeMCF-70.16
Thienopyrimidine derivativeMDA-MB-2310.24

Note: TBD indicates that specific data for ethyl 4-amino... is yet to be determined from available studies.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : The compound may trigger apoptotic pathways leading to programmed cell death in malignant cells.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that can protect normal cells from oxidative stress during treatment.

Case Studies

Several case studies have highlighted the efficacy of pyrimidine-based compounds in clinical settings:

  • Breast Cancer Treatment : A study involving thienopyrimidine derivatives demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating strong potential for further development.
  • In Vivo Studies : Animal models have shown that certain modifications to pyrimidine structures can enhance bioavailability and reduce side effects compared to traditional chemotherapeutics.

Q & A

Q. What are the key synthetic steps for preparing this compound, and how are intermediates purified?

The synthesis involves multi-step reactions, starting with the formation of the pyrimidine and triazine cores. A critical step is the thioether linkage between the pyrimidine and triazine moieties. For example, refluxing 2-methylthiopyrimidine derivatives with amines (e.g., 4-methoxyphenylamine) in solvents like DMSO:Water (5:5) facilitates substitution reactions . Intermediates are purified via acid precipitation (e.g., HCl) followed by recrystallization using solvents such as ethanol or ethyl acetate. Yield optimization requires precise temperature control and stoichiometric ratios of reagents .

Q. Which spectroscopic methods are essential for structural characterization?

  • NMR : ¹H and ¹³C NMR confirm substituent positions and assess purity. For example, the methoxyphenyl group’s protons appear as a singlet near δ 3.8 ppm, while pyrimidine ring protons resonate between δ 6.5–8.5 ppm .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry and ring puckering. A related pyrimidine derivative showed a flattened boat conformation with a dihedral angle of 80.94° between fused rings .
  • IR Spectroscopy : Validates functional groups (e.g., C=O at ~1700 cm⁻¹, NH₂ at ~3300 cm⁻¹) .

Q. How do solubility and stability impact experimental design?

The compound’s poor water solubility necessitates dimethyl sulfoxide (DMSO) or ethanol as solvents for biological assays. Stability tests under varying pH (4–9) and temperatures (4–37°C) are critical to ensure integrity during storage. Decomposition is minimized by avoiding prolonged exposure to light and moisture .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in nucleophilic substitution reactions?

The electron-donating 4-amino group on the triazine ring activates specific positions for nucleophilic attack. For instance, SNAr (nucleophilic aromatic substitution) occurs preferentially at the triazine C-2 position due to resonance stabilization from the adjacent amino group. Computational studies (e.g., DFT) can model charge distribution to predict reactivity .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

Discrepancies between solution-phase (NMR) and solid-state (X-ray) data often arise from conformational flexibility. For example, X-ray may reveal a puckered pyrimidine ring, while NMR averages signals across conformers. Hybrid approaches, including variable-temperature NMR and dynamic HPLC, help reconcile such differences .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
  • Catalysis : Pd-mediated cross-coupling or acid/base catalysts improve efficiency in forming thioether linkages .
  • Workup Protocols : Gradient recrystallization (e.g., ethyl acetate/ethanol mixtures) increases purity without significant yield loss .

Q. How do steric and electronic effects influence the compound’s biological activity?

The 4-methoxyphenyl group’s electron-donating methoxy moiety enhances π-stacking with biological targets, while the thioether linker improves membrane permeability. Modifying the triazine’s amino groups alters hydrogen-bonding interactions, which can be quantified via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-amino-2-[({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]pyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-amino-2-[({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]pyrimidine-5-carboxylate

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